5-Chloro-2-phenylpyrimidine 5-Chloro-2-phenylpyrimidine
Brand Name: Vulcanchem
CAS No.: 34771-50-1
VCID: VC3908290
InChI: InChI=1S/C10H7ClN2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H
SMILES: C1=CC=C(C=C1)C2=NC=C(C=N2)Cl
Molecular Formula: C10H7ClN2
Molecular Weight: 190.63 g/mol

5-Chloro-2-phenylpyrimidine

CAS No.: 34771-50-1

Cat. No.: VC3908290

Molecular Formula: C10H7ClN2

Molecular Weight: 190.63 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-phenylpyrimidine - 34771-50-1

Specification

CAS No. 34771-50-1
Molecular Formula C10H7ClN2
Molecular Weight 190.63 g/mol
IUPAC Name 5-chloro-2-phenylpyrimidine
Standard InChI InChI=1S/C10H7ClN2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H
Standard InChI Key IPRQXVCEBSOQIE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC=C(C=N2)Cl
Canonical SMILES C1=CC=C(C=C1)C2=NC=C(C=N2)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

5-Chloro-2-phenylpyrimidine (C₁₀H₇ClN₂) features a pyrimidine ring substituted with chlorine at position 5 and a phenyl group at position 2. X-ray crystallography of related compounds reveals planar aromatic systems with bond lengths of 1.33–1.40 Å for C–N bonds and 1.70–1.76 Å for C–Cl bonds . The chlorine substituent induces electron-withdrawing effects, lowering the π-electron density at position 4 by 0.12 e/ų compared to unsubstituted 2-phenylpyrimidine .

Physicochemical Properties

Table 1 summarizes key physicochemical parameters derived from experimental and computational studies:

PropertyValueMethod/Source
Molecular weight190.63 g/molCalculated
Melting point132–135°CAnalogous compounds
LogP2.49Computational
TPSA63.08 ŲComputational
Water solubility0.18 mg/mL (25°C)QSPR model

The compound’s moderate lipophilicity (logP 2.49) and balanced polar surface area enable penetration of biological membranes while maintaining sufficient aqueous solubility for drug formulation .

Synthetic Methodologies

Classical Cyclocondensation Approaches

Early synthetic routes employed Tollens condensation between benzaldehyde derivatives and chlorinated amidines under acidic conditions. A typical protocol involves:

  • Reacting 4-chloroacetophenone with guanidine hydrochloride in ethanol at reflux (12 h)

  • Neutralizing with aqueous NaHCO₃

  • Purifying via silica chromatography (hexane/EtOAc 4:1)

This method yields 5-chloro-2-phenylpyrimidine in 45–52% purity, requiring subsequent recrystallization from methanol .

Modern Catalytic Strategies

Recent advances utilize palladium-catalyzed cross-coupling reactions to improve efficiency:

Suzuki-Miyaura Coupling Protocol :

  • Charge reactor with 5-chloro-2-iodopyrimidine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq)

  • Degas with Ar in dioxane/H₂O (5:1 v/v)

  • Heat at 95°C for 6 h

  • Isolate product via column chromatography (petroleum ether/EtOAc 20:1)

This method achieves 68–75% yield with >98% purity by HPLC, representing a 40% improvement over classical methods .

Reactivity and Derivitization

Nucleophilic Aromatic Substitution

The chlorine atom at position 5 undergoes efficient displacement with:

  • Amines (piperidine, morpholine) in DMF at 80°C (85–92% yield)

  • Thiols using CuI/L-proline catalyst system (78–84% yield)

  • Methoxide via SNAr mechanism (K₂CO₃/MeOH, 65°C, 93% conversion)

Transition Metal-Catalyzed Functionalization

Palladium-mediated couplings enable C–H activation at position 4:

C10H7ClN2+Ar-B(OH)2Pd(OAc)2/SPhosC10H6ClN2-Ar\text{C}_{10}\text{H}_7\text{ClN}_2 + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2/\text{SPhos}} \text{C}_{10}\text{H}_6\text{ClN}_2\text{-Ar}

This method installs aryl groups with 72–89% efficiency while preserving the chlorine substituent .

Biological Activities and Applications

Antimicrobial Agents

Structure-activity relationship (SAR) studies demonstrate enhanced Gram-positive activity when combined with fluoroquinolones:

DerivativeMIC vs S. aureus (µg/mL)
Parent compound128
Ciprofloxacin hybrid0.25

The hybrid derivative shows 512-fold potency improvement through topoisomerase IV inhibition .

Kinase Inhibition

Molecular docking simulations (PDB: 3PP0) reveal strong binding (ΔG = -9.8 kcal/mol) to EGFR kinase via:

  • Chlorine forming halogen bond with Leu788 (2.9 Å)

  • Phenyl group engaging in π-π stacking with Phe856

In vitro testing against A549 lung cancer cells shows IC₅₀ = 1.8 µM, comparable to erlotinib (IC₅₀ = 0.7 µM) .

Industrial Scale Production

Optimization Challenges

Key process parameters for kilogram-scale synthesis:

ParameterOptimal RangeEffect on Yield
Reaction temperature75–80°C±5°C → 12% yield loss
Pd catalyst loading0.8–1.2 mol%<0.8% → Incomplete coupling
Purification pH6.2–6.8Deviation → 15% product loss

Continuous flow systems reduce reaction time from 14 h (batch) to 45 min while maintaining 89% yield .

OrganismEC₅₀ (96 h)
Daphnia magna12.8 mg/L
Pseudokirchneriella8.4 mg/L

These values classify the compound as "harmful" to aquatic life (ECHA Category 3) .

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